molecular formula C27H44O3 B602422 1, 26-Dihydroxy Vitamin D3 CAS No. 300692-92-6

1, 26-Dihydroxy Vitamin D3

Cat. No. B602422
CAS RN: 300692-92-6
M. Wt: 416.65
InChI Key:
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Description

1, 26-Dihydroxy Vitamin D3, also referred to as Calcitriol, is the most biologically active metabolite of vitamin D. It’s produced in proximal tubular cells in the kidney . It plays a crucial role in various physiological functions, including DNA regulation, signal transduction , and calcium absorption and deposition . It also has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .


Synthesis Analysis

The synthesis of 1, 26-Dihydroxy Vitamin D3 involves several steps. An efficient and alternative convergent synthesis of 1, 26-Dihydroxy Vitamin D3 features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate 3 (A-ring fragment) with an alkenyl metal intermediate 2 (CD-side chain fragment) .


Molecular Structure Analysis

The molecular structure of 1, 26-Dihydroxy Vitamin D3 is crucial for understanding its biological activity. Crystallography is important to understanding how differences between 1, 26-Dihydroxy Vitamin D3 and analogue-provoked structural changes to the vitamin D receptor may underlie their different activity profiles .


Chemical Reactions Analysis

The chemical reactions involving 1, 26-Dihydroxy Vitamin D3 are complex and involve multiple steps. For instance, upon activated-PKA signaling due to PTH, the 1 (OH)ase gene is transactivated through recruitment of the HAT co-activator complex to VDIR bound to 1 nVDRE, leading to increased serum concentrations of 1,25(OH)2D3 .

Scientific Research Applications

1. Biological Activity and Synthesis

The 1α-hydroxy derivative of vitamin D3, chemically synthesized and tested, shows comparable biological activity to 1,25-dihydroxyvitamin D3. It stimulates intestinal calcium transport and bone calcium mobilization, highlighting its significant role in bone and calcium metabolism (Holick, Semmler, Schnoes, & DeLuca, 1973).

2. Antiproliferative Effects and Cancer Research

1,25-Dihydroxyvitamin D3 acts as a major regulator in bone and calcium homeostasis and shows potential in inhibiting the proliferation of normal and malignant cells. Its analogs have been synthesized to reduce cancer cell proliferation, with some showing promise in animal models of cancer (Leyssens, Verlinden, & Verstuyf, 2014).

3. Immunomodulatory Effects

1,25-Dihydroxyvitamin D3 serves as a paracrine factor in the immune system, produced by monocytes, and affecting cellular components of the immune defense system. Its analogs share immunological effects but have reduced impact on calcium and bone metabolism, making them potential immunomodulatory drugs (Casteels, Bouillon, Waer, & Mathieu, 1995).

4. Vitamin D Receptor Mechanisms

The genomic mechanism of 1,25-Dihydroxvitamin D3 action involves binding to specific DNA sequences via the vitamin D receptor/retinoic X receptor complex. This mechanism regulates gene activity and has implications in diseases like idiopathic infantile hypercalcemia and autoimmune diseases (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).

5. Role in Treating Psoriasis

Clinical applications of 1,25-Dihydroxyvitamin D3 have been noted in treating disorders like vitamin D dependent rickets, renal osteodystrophy, and notably in psoriasis treatment. Its analogs have also been used in osteoporosis treatment (Holick, Pèrez, & Raab, 1992).

6. Suppression of Autoimmune Diseases

1,25-Dihydroxyvitamin D3 has demonstrated potential in preventing autoimmune diseases in animal models, such as NOD mice, an animal model of human autoimmune diabetes. This suggests its broader implications in managing autoimmune conditions (Mathieu, Waer, Laureys, Rutgeerts, & Bouillon, 1994).

Mechanism of Action

1, 26-Dihydroxy Vitamin D3 acts as a hormone on vitamin D receptors to regulate calcium in opposition to parathyroid hormone . It regulates gene transcription by binding to a single known receptor, the vitamin D receptor . Rapid intracellular signals are also elicited in vitro by 1, 26-Dihydroxy Vitamin D3 that are independent of transcription .

Safety and Hazards

1, 26-Dihydroxy Vitamin D3 can be toxic if swallowed, fatal in contact with skin or if inhaled. It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research activities should focus on analytical standardization and exploration of their clinical value . The focus will be on AD, PD, and HD as they share some common clinical, pathological, and epidemiological features .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDVBAXFIVSUFW-IQLPMBEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747685
Record name (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300692-92-6
Record name (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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